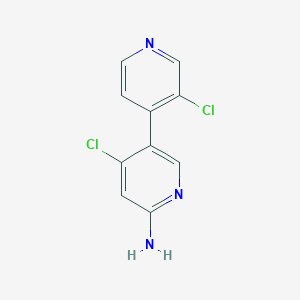![molecular formula C21H21BrN2O2 B8632516 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B8632516.png)
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine: is an organic compound with a complex structure that includes a pyridine ring substituted with a bromine atom and two 4-methoxybenzyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridin-2-amine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 6-bromopyridin-2-amine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N,N-bis(4-methoxybenzyl)amine: Lacks the bromine atom and pyridine ring, making it less versatile in certain reactions.
6-bromo-2-aminopyridine: Lacks the methoxybenzyl groups, which reduces its binding affinity in biological applications.
N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
Uniqueness: 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to the combination of the bromine atom and methoxybenzyl groups, which provide a balance of reactivity and binding affinity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
Molekularformel |
C21H21BrN2O2 |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-18-10-6-16(7-11-18)14-24(21-5-3-4-20(22)23-21)15-17-8-12-19(26-2)13-9-17/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
MVZXVUYQFXJYOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8632439.png)







![3-(4-Amino-3-fluorophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8632484.png)



![2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B8632526.png)

